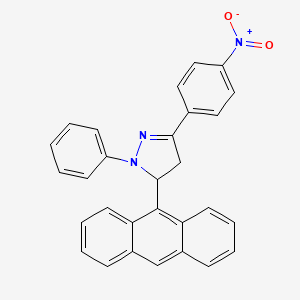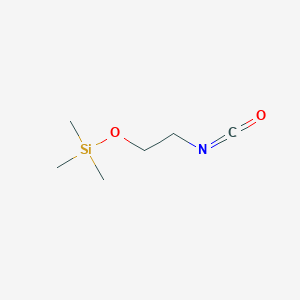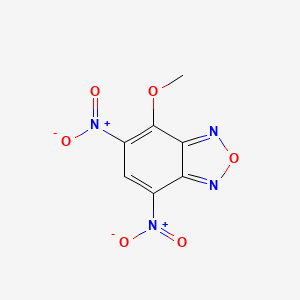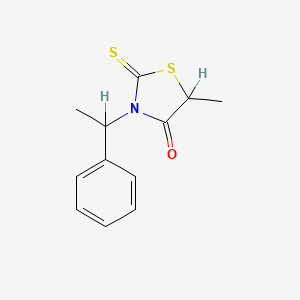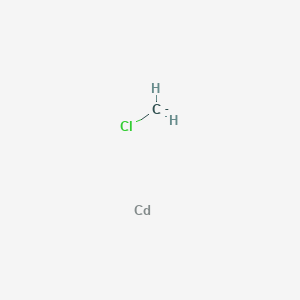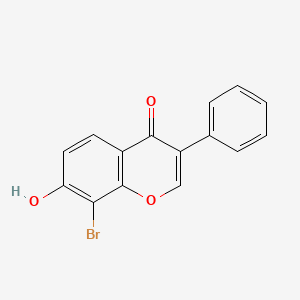
Benzene, methoxymethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, methoxymethyl- (also known as α-Methoxytoluene or Benzyl methyl ether) is an organic compound with the molecular formula C₈H₁₀O and a molecular weight of 122.1644 g/mol . It is a derivative of benzene where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium methoxide in methanol. The reaction proceeds as follows:
C6H5CH2Cl+NaOCH3→C6H5CH2OCH3+NaCl
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, benzene, methoxymethyl- is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, methoxymethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Applications De Recherche Scientifique
Benzene, methoxymethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzene, methoxymethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to benzaldehyde through the action of oxidizing agents. In reduction reactions, it is converted to benzyl alcohol by reducing agents. In substitution reactions, the methoxymethyl group can be replaced by other functional groups through electrophilic aromatic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl methyl ether: Similar structure but with a different functional group.
Methoxytoluene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, methoxymethyl- is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propriétés
Numéro CAS |
26897-24-5 |
|---|---|
Formule moléculaire |
C24H30O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene |
InChI |
InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3 |
Clé InChI |
NXZAREXCPNRORQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
